[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N'-methylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N’-methylcarbamimidothioate: is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring a fluorophenyl group and a dioxopyrrolidinyl moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N’-methylcarbamimidothioate typically involves multi-step organic reactions. The initial step often includes the formation of the dioxopyrrolidinyl core, followed by the introduction of the fluorophenyl group. The final step involves the attachment of the methoxyphenyl and methylcarbamimidothioate groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives. Reduction : Reduction reactions can occur at the carbonyl groups, converting them into hydroxyl groups. Substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted fluorophenyl compounds, and quinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological processes at the molecular level.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N’-methylcarbamimidothioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the dioxopyrrolidinyl moiety contributes to its stability. The compound can modulate specific pathways by inhibiting or activating key enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N’-methylcarbamimidothioate
- [1-(2-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N’-methylcarbamimidothioate
Uniqueness
Compared to similar compounds, [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N’-methylcarbamimidothioate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s reactivity and binding affinity, making it more effective in its applications.
Properties
IUPAC Name |
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N'-methylcarbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-21-19(22-12-6-5-7-13(10-12)26-2)27-16-11-17(24)23(18(16)25)15-9-4-3-8-14(15)20/h3-10,16H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGGRQMSICOHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NC1=CC(=CC=C1)OC)SC2CC(=O)N(C2=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.